Carbonochloridic acid, 3-(trichlorosilyl)propyl ester
Overview
Description
Carbonochloridic acid, 3-(trichlorosilyl)propyl ester is a chemical compound with the molecular formula C4H6Cl4O2Si. It is also known by other names such as 3-(Trichlorosilyl)propylchloroformate and 3-trichlorosilylpropyl carbonochloridate. This compound has a molecular weight of 256.0 g/mol and is used extensively in scientific research due to its unique properties.
Preparation Methods
The preparation of Carbonochloridic acid, 3-(trichlorosilyl)propyl ester typically involves the reaction of 3-chloropropyltrichlorosilane with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carbonochloridic acid, 3-(trichlorosilyl)propyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-(trichlorosilyl)propyl alcohol and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbonochloridic acid, 3-(trichlorosilyl)propyl ester finds applications in various fields of scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces to impart specific properties.
Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic as needed.
Mechanism of Action
The mechanism by which Carbonochloridic acid, 3-(trichlorosilyl)propyl ester exerts its effects involves the interaction of its trichlorosilyl group with various substrates. This interaction can lead to the formation of strong covalent bonds, modifying the properties of the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Carbonochloridic acid, 3-(trichlorosilyl)propyl ester can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propyl chloride: Similar in structure but with methoxy groups instead of chlorine atoms.
3-(Triethoxysilyl)propyl chloride: Similar in structure but with ethoxy groups instead of chlorine atoms.
The uniqueness of this compound lies in its trichlorosilyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
3-trichlorosilylpropyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl4O2Si/c5-4(9)10-2-1-3-11(6,7)8/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKZCGUXVWQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl4O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066310 | |
Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18098-86-7 | |
Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18098-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018098867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trichlorosilyl)propyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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